molecular formula C27H27ClN2O3 B8136797 Dihydroquinidine 4-chlorobenzoate

Dihydroquinidine 4-chlorobenzoate

Cat. No.: B8136797
M. Wt: 463.0 g/mol
InChI Key: NAQJXLPSNGAHHM-PRUVNFMMSA-N
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Description

Dihydroquinidine 4-chlorobenzoate, also known as O-(4-chlorobenzoyl)hydroquinidine, is a chemical compound with the molecular formula C27H29ClN2O3 and a molecular weight of 464.98 g/mol. It is a white crystalline solid with a bitter taste and is soluble in organic solvents such as ethanol, ether, and chloroform, but insoluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroquinidine 4-chlorobenzoate is typically synthesized through the acylation of hydroquinidine with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include purification steps such as recrystallization to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: Dihydroquinidine 4-chlorobenzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of quinone derivatives.

  • Reduction: Reduction reactions can produce dihydroquinidine derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted derivatives of this compound.

Scientific Research Applications

Dihydroquinidine 4-chlorobenzoate is widely used in scientific research due to its chiral properties and its role as a ligand in asymmetric synthesis. It is commonly employed in the following fields:

  • Chemistry: Used as a chiral catalyst in asymmetric synthesis to produce enantiomerically pure compounds.

  • Biology: Utilized in studies involving enzyme inhibition and molecular recognition.

  • Medicine: Investigated for its potential therapeutic applications, including its use as an anti-inflammatory agent.

  • Industry: Employed in the production of fine chemicals and pharmaceutical intermediates.

Mechanism of Action

The mechanism by which dihydroquinidine 4-chlorobenzoate exerts its effects involves its interaction with specific molecular targets and pathways. As a chiral catalyst, it facilitates asymmetric reactions by providing a chiral environment that influences the outcome of the reaction. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Dihydroquinidine 4-chlorobenzoate is similar to other quinidine derivatives, such as quinine and hydroquinidine. its unique chiral properties and specific applications set it apart from these compounds. Other similar compounds include:

  • Quinine: Used as an antimalarial agent.

  • Hydroquinidine: Employed in asymmetric synthesis and as a chiral ligand.

  • Quinidine: Utilized in the treatment of cardiac arrhythmias.

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Properties

IUPAC Name

[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27ClN2O3/c1-3-17-16-30-13-11-19(17)14-25(30)26(33-27(31)18-4-6-20(28)7-5-18)22-10-12-29-24-9-8-21(32-2)15-23(22)24/h3-10,12,15,17,19,25-26H,1,11,13-14,16H2,2H3/t17-,19-,25+,26-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAQJXLPSNGAHHM-PRUVNFMMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)OC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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